ZERENEX ZXG000086
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Overview
Description
ZERENEX ZXG000086 is a novel chemical compound with the molecular formula C21H28N2O2 and a molecular weight of 340.4592 . It is part of the diverse collection of research chemicals developed by Zerenex Molecular Ltd, a leading research-based chemical company specializing in the design, development, and commercialization of unique molecules .
Preparation Methods
The preparation of ZERENEX ZXG000086 involves custom synthesis and contract research chemistry. Zerenex Molecular Ltd offers expertise in a wide range of custom synthesis, including the preparation of novel organic compounds, synthesis of known reference compounds, and optimization of existing synthetic methods . The specific synthetic routes and reaction conditions for this compound are proprietary and tailored to meet the requirements of the research and development process.
Chemical Reactions Analysis
ZERENEX ZXG000086 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ZERENEX ZXG000086 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ZERENEX ZXG000086 involves its interaction with specific molecular targets and pathways. While the exact mechanism is proprietary, it is known that this compound can modulate various biochemical processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
ZERENEX ZXG000086 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Imidazoles: Heterocyclic compounds with one or more nitrogen atoms in the ring.
Pyridines: Aromatic compounds with a nitrogen atom in the ring.
Pyrazines: Aromatic compounds with two nitrogen atoms in the ring.
These compounds share some structural similarities with this compound but differ in their specific chemical and biological properties .
Properties
Molecular Formula |
C21H28N2O2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H28N2O2/c1-2-18-8-10-21(11-9-18)25-17-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11,20,24H,2,12-17H2,1H3 |
InChI Key |
YKVWVMYXYVXVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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